(S)-2-Amino-1-phenylethanol
Overview
Description
(S)-2-Amino-1-phenylethanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Conformational Analysis and Molecular Structure
- Shape Analysis and Conformational Species: (S)-2-Amino-1-phenylethanol has been analyzed using free jet microwave absorption spectroscopy, revealing several conformational species stabilized by intramolecular hydrogen bonds (Melandri, Ragno, & Maris, 2009). Similar findings were observed in the conformational landscapes of its water complexes using UV and IR spectroscopy, coupled with ab initio computation (Graham, Kroemer, Mons, Robertson, Snoek, & Simons, 1999).
Biotechnological Production and Applications
- Metabolic Engineering for 2-Phenylethanol Production: Escherichia coli has been genetically modified to produce 2-phenylethanol from glucose, using genes from Saccharomyces cerevisiae and Pichia pastoris (Kang, Zhang, Du, & Chen, 2014).
- Biosynthesis in Saccharomyces cerevisiae: Enhancements in 2-phenylethanol production in yeast were achieved by connecting central carbon and aromatic amino acid metabolisms (Hassing, de Groot, Marquenie, Pronk, & Daran, 2019).
Spectroscopic Investigations
- Spectroscopic Analysis: this compound has been thoroughly analyzed using various spectroscopic techniques (FT-IR, FT-Raman, UV, NMR, NBO), offering insights into its molecular structure and potential applications as an antibacterial agent (Subashini & Periandy, 2016).
Catalysis and Synthesis
- Catalytic and Synthetic Applications: The compound has been utilized as a chiral ligand in asymmetric Michael addition reactions and in enantioselective syntheses, demonstrating its value in organic synthesis and catalysis (Prabagaran & Sundararajan, 2002); (Iuliano, Pini, & Salvadori, 1995).
Miscellaneous Applications
- Use in UV-Curing Applications: The compound has been applied in UV-curing formulations as an aminoalcohol to reduce oxygen inhibition and act as a synergist (Arsu, 2002).
- Role in Fragrance Biosynthesis: It plays a role in the biosynthesis of 2-phenylethanol, a scent compound in roses, through the action of specific enzymes like phenylacetaldehyde reductase (Chen, Kobayashi, Sakai, Hirata, Asai, Ohnishi, Baldermann, & Watanabe, 2011).
Properties
IUPAC Name |
(1S)-2-amino-1-phenylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSIYEODSMZIPX-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56613-81-1 | |
Record name | (1S)-(+)-2-Amino-1-phenylethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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